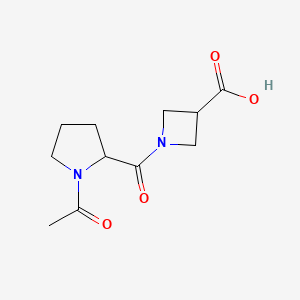![molecular formula C12H15BrFNO2 B1444334 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine CAS No. 897016-99-8](/img/structure/B1444334.png)
4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
説明
“4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine” is a chemical compound with the molecular formula C12H15BrFNO2 . It has an average mass of 304.155 Da and a monoisotopic mass of 303.027008 Da .
Molecular Structure Analysis
The molecular structure of “4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine” consists of a morpholine ring attached to a bromo-fluoro phenol group via an ethyl linker . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.15500 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Pharmaceutical Research
This compound is often used in the synthesis of various pharmaceutical agents. Its structure allows for interaction with different biological targets, potentially leading to the development of new medications. For example, morpholine derivatives are known to exhibit properties that can be beneficial in creating drugs for treating central nervous system disorders .
Material Science
In material science, this compound could be used to modify surface properties of materials. The bromo and fluoro groups can participate in reactions that lead to the creation of polymers with specific characteristics, such as increased resistance to degradation or improved electrical conductivity .
Chemical Synthesis
As a building block in chemical synthesis, 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine can be used to construct complex organic molecules. Its reactive sites make it a versatile reagent for forming carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of diverse organic compounds .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatography and mass spectrometry. Its unique molecular signature helps in the identification and quantification of similar compounds in complex mixtures .
Advanced Sensors
The morpholine ring in the compound can be functionalized to create sensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring or medical diagnostics .
Drug Delivery Systems
Due to its structural properties, this compound can be modified to create novel drug delivery systems. For instance, it can be used to form prodrugs that improve the solubility or stability of therapeutic agents, enhancing their efficacy and reducing side effects .
Photoactive Materials
The presence of bromo and fluoro groups can make this compound suitable for the development of photoactive materials. These materials change their properties in response to light, which can be harnessed in applications like data storage or photodynamic therapy .
Agrochemical Research
In agrochemical research, derivatives of this compound can be explored for their potential use as pesticides or herbicides. The morpholine ring can be part of the active site that interacts with biological targets in pests or weeds, leading to the development of new agrochemical agents.
特性
IUPAC Name |
4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGRMJGLCODKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730825 | |
| Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897016-99-8 | |
| Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chloropyridin-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1444252.png)

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
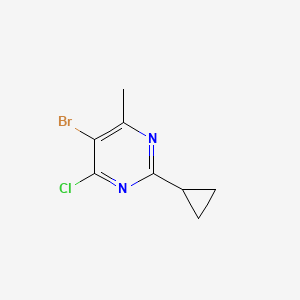
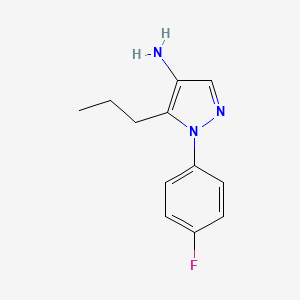
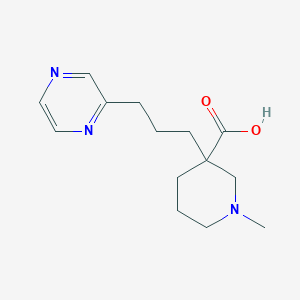
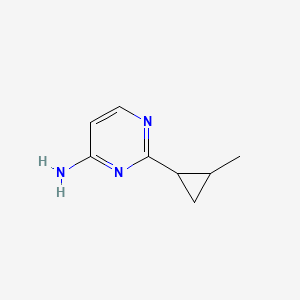
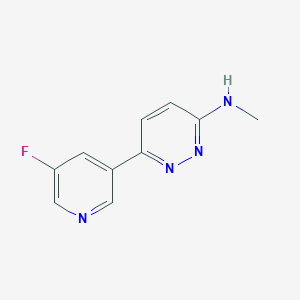
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)
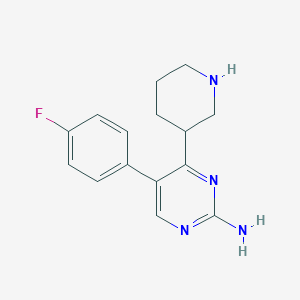
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
